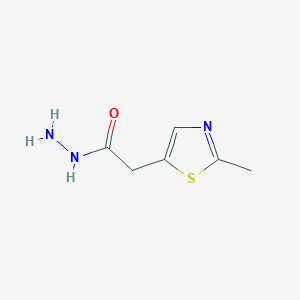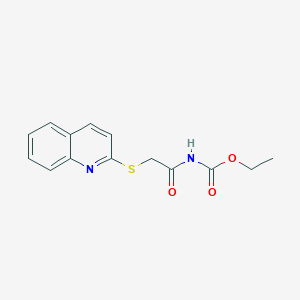![molecular formula C28H28O4P2 B14166617 Butane-1,4-diyl bis[diphenyl(phosphinate)] CAS No. 4151-25-1](/img/structure/B14166617.png)
Butane-1,4-diyl bis[diphenyl(phosphinate)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butane-1,4-diyl bis[diphenyl(phosphinate)] is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is primarily used in coordination chemistry and serves as a ligand in various catalytic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis[diphenyl(phosphinate)] typically involves the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Butane-1,4-diyl bis[diphenyl(phosphinate)] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Butane-1,4-diyl bis[diphenyl(phosphinate)] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphines depending on the electrophile used.
科学的研究の応用
Butane-1,4-diyl bis[diphenyl(phosphinate)] is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:
Catalysis: It serves as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Coordination Chemistry: It forms complexes with various transition metals, which are studied for their catalytic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of Butane-1,4-diyl bis[diphenyl(phosphinate)] primarily involves its role as a ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation.
類似化合物との比較
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Bis(diphenylphosphino)methane
Uniqueness
Butane-1,4-diyl bis[diphenyl(phosphinate)] is unique due to its longer carbon chain, which provides greater flexibility and different steric properties compared to its shorter-chain analogs. This can influence the stability and reactivity of the metal complexes it forms, making it suitable for specific catalytic applications.
特性
CAS番号 |
4151-25-1 |
|---|---|
分子式 |
C28H28O4P2 |
分子量 |
490.5 g/mol |
IUPAC名 |
[4-diphenylphosphoryloxybutoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C28H28O4P2/c29-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)31-23-13-14-24-32-34(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 |
InChIキー |
DHCGGQVDXDHYFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OCCCCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine](/img/structure/B14166537.png)
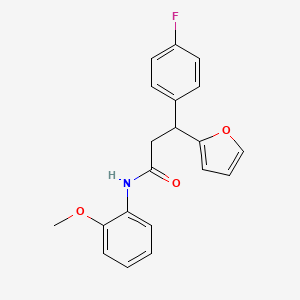
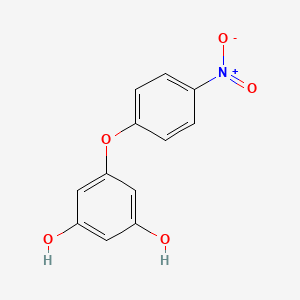
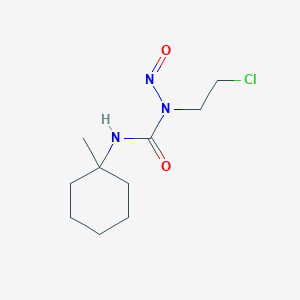
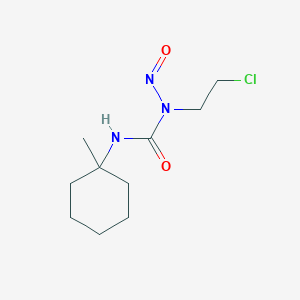
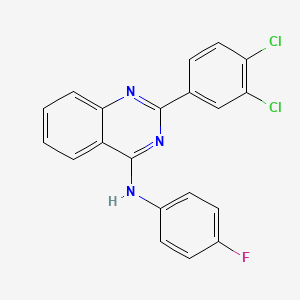
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)
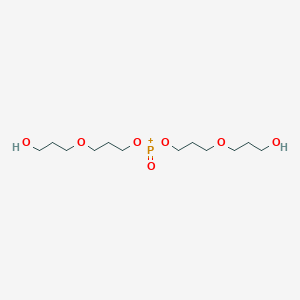
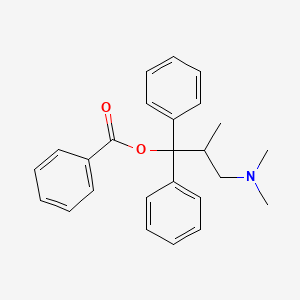
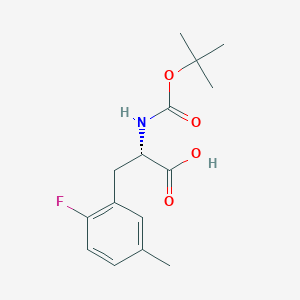
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
